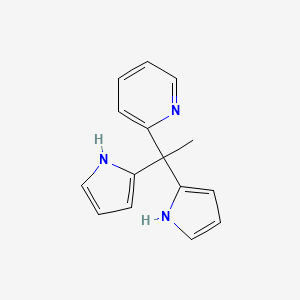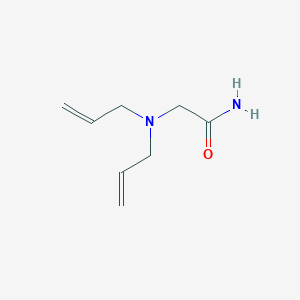
4-Methylbenzene-1-sulfonic acid--(4S)-decan-4-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzene-1-sulfonic acid–(4S)-decan-4-ol (1/1) is a chemical compound that combines the properties of 4-Methylbenzene-1-sulfonic acid and (4S)-decan-4-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzene-1-sulfonic acid–(4S)-decan-4-ol typically involves the sulfonation of toluene to produce 4-Methylbenzene-1-sulfonic acid, followed by the coupling with (4S)-decan-4-ol. The reaction conditions often include the use of strong acids like sulfuric acid and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of 4-Methylbenzene-1-sulfonic acid–(4S)-decan-4-ol involves large-scale sulfonation reactors where toluene is treated with sulfuric acid. The resulting 4-Methylbenzene-1-sulfonic acid is then purified and reacted with (4S)-decan-4-ol under controlled conditions to produce the final compound. The purification process may involve recrystallization and azeotropic drying to remove impurities.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzene-1-sulfonic acid–(4S)-decan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.
Substitution: The compound can undergo substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate compounds.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-Methylbenzene-1-sulfonic acid–(4S)-decan-4-ol has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential role in biological systems and as a biochemical reagent.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, polymers, and cleaning agents.
Mechanism of Action
The mechanism of action of 4-Methylbenzene-1-sulfonic acid–(4S)-decan-4-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can act as a strong acid, facilitating various chemical reactions. The (4S)-decan-4-ol moiety may interact with hydrophobic regions of proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzene-1-sulfonic acid: Shares the sulfonic acid group but lacks the (4S)-decan-4-ol moiety.
(4S)-decan-4-ol: Contains the alcohol group but lacks the sulfonic acid functionality.
Uniqueness
4-Methylbenzene-1-sulfonic acid–(4S)-decan-4-ol is unique due to the combination of the sulfonic acid and alcohol functionalities, which provide distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and industrial applications.
Properties
CAS No. |
807362-89-6 |
|---|---|
Molecular Formula |
C17H30O4S |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(4S)-decan-4-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C10H22O.C7H8O3S/c1-3-5-6-7-9-10(11)8-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h10-11H,3-9H2,1-2H3;2-5H,1H3,(H,8,9,10)/t10-;/m0./s1 |
InChI Key |
VSFCAODXNIEYNH-PPHPATTJSA-N |
Isomeric SMILES |
CCCCCC[C@H](CCC)O.CC1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CCCCCCC(CCC)O.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-3-methoxycarbonylphenyl]methyl]benzoate](/img/structure/B12533950.png)
![(1S,6R)-3-(hydroxymethyl)-1-pent-4-enyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B12533956.png)
![4-[5-(4-Hydroxyphenyl)-3-oxopenta-1,4-dien-1-yl]benzoic acid](/img/structure/B12533963.png)

![2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B12533967.png)
![3,5-Bis[(prop-2-yn-1-yl)oxy]benzoyl chloride](/img/structure/B12533980.png)


![[(5-Bromopentyl)oxy]tri(propan-2-yl)silane](/img/structure/B12533993.png)





